Chatancin

Description

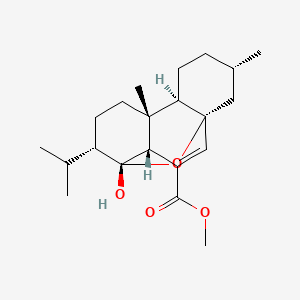

Structure

3D Structure

Properties

Molecular Formula |

C21H32O4 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate |

InChI |

InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1 |

InChI Key |

CWSSNRJGRZWATA-DIGXBJOVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C |

Canonical SMILES |

CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C |

Synonyms |

chatancin |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Chatancin

Advanced Chromatographic Techniques for Compound Isolation

The initial step in obtaining pure Chatancin involves its extraction and separation from the source organism, typically the soft coral Sarcophyton tortuosum or other Sarcophyton species. researchgate.netmdpi.comnih.gov The crude extract, usually obtained using a solvent like acetone, contains a multitude of secondary metabolites. Isolating this compound from this complex mixture requires a multi-step chromatographic process. researchgate.netpreprints.org

Researchers employ a series of chromatographic separations with varying stationary and mobile phases to progressively enrich and purify the target compound. Common techniques documented in the isolation of this compound and its analogues include:

Silica Gel Chromatography : Often used as an initial, low-pressure column chromatography step for the coarse fractionation of the crude extract based on polarity. researchgate.netpreprints.org

Sephadex LH-20 Chromatography : This size-exclusion chromatography is used for further purification, separating molecules based on their size. researchgate.netpreprints.org

High-Performance Liquid Chromatography (HPLC) : As a high-resolution technique, reversed-phase HPLC (RP-HPLC) is typically the final step to yield the pure compound. researchgate.netpreprints.org The use of HPLC is crucial for separating structurally similar congeners from one another. researchgate.net

These methods represent a standard workflow in natural product chemistry, where the combination of different chromatographic principles allows for the successful isolation of pure compounds from intricate biological matrices. researchgate.netscilit.commedinadiscovery.com

Table 1: Chromatographic Methods for this compound Isolation

| Technique | Principle | Role in Isolation |

|---|---|---|

| Silica Gel Column Chromatography | Adsorption (Polarity) | Initial fractionation of the crude extract. researchgate.netpreprints.org |

| Sephadex LH-20 | Size Exclusion | Purification of fractions from the previous step. researchgate.netpreprints.org |

| Reversed-Phase HPLC (RP-HPLC) | Partition (Hydrophobicity) | Final purification to yield pure this compound. researchgate.netpreprints.org |

Spectroscopic and Spectrometric Approaches for Structural Determination

Once isolated, the definitive structure of this compound is determined through a suite of advanced analytical techniques. No single method is sufficient; instead, data from multiple spectroscopic and spectrometric analyses are integrated to build a complete structural picture, from the basic carbon framework to the precise 3D arrangement of atoms. researchgate.netmdpi.comnih.gov

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. numberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the planar structure and relative stereochemistry.

1D NMR (¹H and ¹³C) : These experiments identify the types and number of protons and carbons in the molecule. The ¹H NMR spectrum reveals information about the chemical environment of protons and their coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their functionalities (e.g., carbonyls, olefins, alkanes). acs.orgbeilstein-journals.org

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, revealing adjacent protons within a spin system. preprints.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (C-H). beilstein-journals.org

Through detailed analysis of these NMR datasets, the complex, fused-ring system of this compound was pieced together. acs.org

Table 2: Selected ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Shift (δC) | ¹H Shift (δH, mult, J in Hz) |

|---|---|---|

| 1 | 99.9 (s) | - |

| 2 | 50.8 (d) | 2.05 (m) |

| 3 | 41.5 (t) | 1.48 (m), 1.62 (m) |

| 4 | 132.8 (s) | - |

| 4a | 45.9 (d) | 2.50 (dd, 11.5, 4.5) |

| 4b | 45.0 (d) | 2.80 (d, 11.5) |

Data from literature. acs.org

For complex molecules with multiple stereocenters or conformational flexibility, assigning the correct relative configuration solely from experimental NMR data can be challenging. researchgate.net Quantum Mechanical Nuclear Magnetic Resonance (QM-NMR) has become a powerful tool to overcome this ambiguity. frontiersin.orgresearchgate.net This approach involves calculating the theoretical NMR parameters (chemical shifts and coupling constants) for all possible diastereomers of the proposed structure using quantum mechanics. nih.gov

In the study of this compound analogues, the calculated NMR data for each possible isomer were compared with the experimental data. researchgate.netmdpi.com The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. This computational validation provides a higher level of confidence in the stereochemical assignment than experimental data alone can offer. researchgate.netmdpi.comnih.gov

While NMR and QM-NMR can determine the relative arrangement of atoms, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute stereochemistry is achieved using chiroptical methods, primarily Electronic Circular Dichroism (ECD) spectroscopy, enhanced by computational calculations. nih.gov

The process involves:

Measuring the experimental ECD spectrum of the natural product.

Calculating the theoretical ECD spectra for both possible enantiomers using Time-Dependent Density Functional Theory (TDDFT). nih.govnumberanalytics.com

Comparing the experimental spectrum with the two calculated spectra. A close match between the experimental curve and one of the calculated curves allows for the unambiguous assignment of the absolute configuration. researchgate.net

This method was successfully applied to determine the absolute configuration of new diterpenes isolated alongside this compound, confirming their stereochemistry by correlating their experimental spectra with the computationally predicted ones. researchgate.netmdpi.comnih.govresearchgate.net

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. nih.gov This technique provides an unambiguous map of electron density, revealing the precise spatial coordinates of each atom in the crystal lattice. If a suitable single crystal of the compound can be grown, X-ray analysis provides incontrovertible proof of its structure and absolute stereochemistry. nih.gov

For this compound, obtaining a crystal suitable for analysis was a significant achievement due to the molecule's fragile nature. nih.gov The successful acquisition of an X-ray crystal structure provided the ultimate validation for the structural and stereochemical assignments that were proposed based on spectroscopic and computational methods. nih.govthieme-connect.comnih.govsci-hub.st

Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT-ECD) for Absolute Stereochemistry

Structural Analysis of Related Cembrane-Derived Polycycles

This compound belongs to a larger family of cembrane-derived natural products, which are diterpenes biosynthetically derived from a 14-membered macrocyclic precursor called cembrane (B156948). thieme-connect.com These compounds are frequently isolated from soft corals of the genus Sarcophyton. researchgate.netresearchgate.net The structural analysis of this compound is therefore informed by the co-isolation of numerous related polycycles.

These related compounds often share the core bicyclic or tricyclic framework of this compound but differ in their oxidation patterns or stereochemistry. researchgate.net Examples of compounds isolated alongside this compound include:

4-oxothis compound : A derivative where the C4 position is oxidized to a ketone. researchgate.net

4a-hydroxy-chatancin : A hydroxylated analogue of this compound. researchgate.netmdpi.comnih.gov

Sarcotoroid : Another cembrane-derived tricyclic diterpene from the same family. researchgate.netmdpi.comnih.gov

Sarcophytin : A closely related diterpene that shares a similar complex carbon skeleton. nih.gov

The structural similarities among these compounds support a common biosynthetic origin. It is hypothesized that these complex polycyclic architectures are formed in nature via a key transannular Diels-Alder reaction from an oxidized cembrane precursor. thieme-connect.comnih.govsci-hub.st Studying this family of compounds collectively provides valuable insight into their biosynthetic relationships and the chemical diversity generated by marine organisms. sci-hub.stresearchgate.net

Characterization of 4a-Hydroxy-chatancin

4a-Hydroxy-chatancin is a cembrane-derived tricyclic diterpene isolated from the soft coral Sarcophyton tortuosum. sciprofiles.comnih.gov Its characterization was achieved through a comprehensive analysis comparing it with co-occurring, known analogues like 4-oxothis compound and (+)-chatancin. mdpi.com

The planar structure of 4a-hydroxy-chatancin was established by detailed spectroscopic comparison. Its NMR data were found to be nearly identical to those of 4-oxothis compound. mdpi.com The primary distinction was the substitution of the carbonyl group at the C-4 position in 4-oxothis compound with a hydroxyl group in 4a-hydroxy-chatancin. This structural change was corroborated by electrospray ionization mass spectrometry (ESIMS) data, which showed a corresponding mass difference of 2 atomic mass units. mdpi.com The complete stereochemistry was unambiguously determined using a combination of X-ray diffraction analysis, QM-NMR methods, and TDDFT-ECD calculations. mdpi.comresearchgate.net

Table 1: Spectroscopic and Analytical Methods for 4a-Hydroxy-chatancin Characterization

| Method | Purpose | Finding | Citation |

|---|---|---|---|

| NMR Spectroscopy | Planar Structure Determination | Data nearly identical to 4-oxothis compound, indicating a shared core structure. | mdpi.com |

| ESIMS | Molecular Formula/Mass | Confirmed a mass difference of 2 amu compared to 4-oxothis compound, supporting the presence of a hydroxyl group instead of a carbonyl at C-4. | mdpi.com |

| X-ray Diffraction | Absolute Stereochemistry | Unambiguously determined the 3D structure. | mdpi.comresearchgate.net |

| QM-NMR & TDDFT-ECD | Stereochemistry Confirmation | Computational methods used to further confirm the absolute configuration. | researchgate.netsciprofiles.comnih.gov |

Structural Investigation of 4-Oxothis compound

4-Oxothis compound is a known diterpene that has been isolated from both soft corals of the genus Sarcophyton and the sea slug Phyllodesmium longicirrum, which preys on these corals. mdpi.comresearchgate.netbeilstein-journals.org

Its structural investigation did not involve a de novo elucidation but rather an identification based on previously published findings. Researchers identified the compound by directly comparing its nuclear magnetic resonance (NMR) spectroscopic data and its specific rotation value with those reported in the scientific literature. mdpi.comresearchgate.net This comparative approach confirmed its identity as the known compound, 4-oxothis compound. researchgate.net In some studies, the structure was also confirmed by comparing NMR and MS data with reported values. beilstein-journals.org

Comparative Structural Studies with Sarcophytin Family

This compound and its derivatives, including 4a-hydroxy-chatancin and 4-oxothis compound, are members of the sarcophytin family of marine natural products. researchgate.netsciprofiles.comnih.gov These compounds are classified as cembrane-derived tricyclic diterpenes. mdpi.com

A key structural hypothesis for the family is that their complex, polycyclic framework arises from a cembrane precursor via an intramolecular transannular Diels-Alder cycloaddition. mdpi.comsci-hub.st This proposed biosynthetic relationship accounts for the highly congested and unique architectures observed across the family, which often feature two cis-decalin motifs. sci-hub.st

Comparative studies are fundamental to understanding the structural diversity within this family. For instance, the structures of 4a-hydroxy-chatancin and 4-oxothis compound are closely related, differing only in the oxidation state at the C-4 position (a hydroxyl group versus a carbonyl group). mdpi.com Further comparisons extend to other members like (+)-sarcophytin. Synthetic studies have highlighted these relationships, demonstrating that compounds like (+)-chatancin and sarcophytin can be derived from common intermediates, reinforcing their structural and biosynthetic connection. sci-hub.stacs.org The structural elucidation of (-)-isosarcophytin, through total synthesis, led to its revision as being identical to 3-oxothis compound (an alternative name for 4-oxothis compound), further showcasing the importance of comparative analysis in this chemical family. sci-hub.st

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| (+)-Chatancin |

| 4a-Hydroxy-chatancin |

| 4-Oxothis compound |

| Sarcophytin |

| (-)-Isosarcophytin |

| Sarcotoroid |

Biosynthetic Pathways and Mechanistic Considerations

Postulated Biosynthetic Origin from Cembrane (B156948) Precursors

Chatancin is hypothesized to originate from cembrane diterpene precursors. nih.govthieme-connect.comacs.orgnih.govacs.orgnih.gov Cembranoids, which are diterpenes characterized by a 14-membered macrocycle, are recognized as common intermediates in the biogenesis of a diverse array of polycyclic diterpenes found in soft corals, including Sarcophyton species. acs.orgacs.orgacs.orgpreprints.orgacs.org The structural similarities between this compound and cembranoids support this proposed biosynthetic link. acs.org

Role of Transannular Diels-Alder (TADA) Cycloaddition in Polycycle Formation

A central mechanistic proposal for the formation of this compound's complex polycyclic skeleton involves a transannular Diels-Alder (TADA) cycloaddition of a macrocyclic precursor. nih.govacs.orgthieme-connect.comacs.orgnih.govacs.orgacs.orgnih.govpreprints.orgacs.orgscielo.brmdpi.comnih.govscielo.brresearchgate.netresearchgate.net This intramolecular pericyclic reaction within the large ring of a cembrane-like intermediate is believed to be crucial for constructing the fused ring system observed in this compound. nih.govacs.orgacs.org The TADA reaction allows for a significant increase in molecular complexity in a single step. scielo.br

Exploration of Pyranophane Intermediates and Pseudobases

The biosynthetic hypothesis suggests the involvement of pyranophane precursors in the transannular Diels-Alder cycloaddition. nih.govacs.orgnih.govacs.orgnih.govacs.orgresearchgate.net These macrocyclic intermediates, potentially existing in a dynamic equilibrium with pseudobases, are thought to undergo the TADA reaction to form the core tetracyclic structure of this compound. acs.orgacs.orgnih.govresearchgate.net Another proposed route involves a furanocembranoid-type precursor. nih.govacs.orgacs.org

Computational Modeling of TADA Selection Rules and Transition States

Studies have explored the TADA selection rules and potential transition states involved in the formation of this compound. acs.orgacs.orgnih.govacs.org Computational calculations have been employed to rationalize the formation of specific diastereomers and to understand the energetic favorability of different reaction pathways. acs.orgacs.orgnih.govacs.org For instance, calculations by Tantillo have suggested that a pyrylium-based pathway might be energetically favored. nih.gov The TADA reaction can lead to multiple possible diastereomers, and the observed products are influenced by the transition state geometries. nih.govacs.org

Enzymatic and Non-enzymatic Biomimetic Transformations

While specific enzymatic details of this compound biosynthesis are not extensively documented in the provided information, the proposed biosynthetic pathway involving TADA has inspired biomimetic synthetic approaches. acs.orgthieme-connect.comacs.orgnih.govacs.orgnih.govpreprints.orgnih.govamanote.comresearchgate.netuni-tuebingen.deacs.org Non-enzymatic biomimetic transformations have been successfully employed in the laboratory to construct the core structure of this compound, providing evidence for the plausibility of pericyclic processes in its biogenesis. nih.govacs.orgnih.govacs.org These synthetic efforts often involve crafting stereodefined macrocyclic precursors designed to undergo the desired transannular cycloaddition. nih.govacs.orgnih.gov

Theoretical Studies on Carbocation Cascades in Terpene Biogenesis Relevant to this compound

The broader field of terpene biogenesis often involves complex carbocation cascade cyclizations initiated from polyprenyl pyrophosphate precursors like geranylgeranyl diphosphate (B83284) (GGPP) for diterpenes. mdpi.comnih.govresearchgate.net While the direct involvement of distinct carbocation cascades leading directly to the TADA precursor of this compound is not explicitly detailed in the provided snippets, theoretical studies on carbocation behavior and cyclizations in terpene biosynthesis are relevant to understanding the potential upstream processes that generate the macrocyclic intermediates. nih.govuni-tuebingen.denih.govresearchgate.net These studies explore the nature of delocalization in carbocations and how enzyme active sites might influence these processes. nih.gov The formation of the initial cembrane macrocycle itself from GGPP involves cyclization, which can be initiated by ionization to form an allylic carbocation. mdpi.com

Synthetic Methodologies: a Retrospective and Prospective Analysis

Seminal Total Syntheses of Chatancin

The initial synthetic efforts laid the groundwork for subsequent, more advanced approaches, tackling the challenges of constructing the core ring system and establishing the correct stereochemistry.

Early Racemic and Enantioselective Approaches

An early enantioselective synthesis was achieved by Deslongchamps' group in 2003. bc.edu Their strategy involved a different approach, commencing from cis-2-butene-1,4-diol (B44940) and requiring 23 steps in the longest linear sequence. bc.edu

Strategies Employing Macrocyclization vs. Non-Macrocyclization

Historically, the synthesis of cembranoid-derived natural products often involved the assembly of a linear precursor followed by macrocycle closure. nih.gov However, the biosynthesis of such terpenes in nature typically begins with the formation of large rings, which are subsequently functionalized. nih.gov

Some synthetic strategies for this compound have explored approaches involving macrocyclization. For instance, studies on the asymmetric total synthesis of this compound have investigated transannular Diels-Alder (TADA) reactions of macrocyclic pyranophane or furanophane intermediates, linking the diterpene biogenetically to cembranoids. acs.orgacs.orgnih.govacs.org One such approach involved the assembly of a chiral acyclic macrocyclization substrate from (S)-citronellol and an efficient macrocyclization via a β-ketosulfoxyde/enone Michael addition. acs.org Another attempted route involved ring-closing metathesis to form a furanophane, followed by a TADA reaction. acs.org

In contrast, more recent and concise syntheses have aimed to circumvent macrocyclization-based strategies. nih.govamanote.comnih.gov A notable example is a highly concise and protecting group-free route that avoids macrocycle formation, instead relying on an alternative bond-forming sequence. nih.gov This non-macrocyclization approach commenced with a Lewis acid-mediated addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to (S)-dihydrofarnesal. nih.gov

Advanced Enantioselective Total Synthesis Routes

Significant advancements have been made in developing more efficient and enantioselective routes to this compound, often employing sophisticated strategies for stereocontrol and bond formation.

Convergent and Divergent Synthetic Strategies

While the provided text does not explicitly detail convergent versus divergent strategies for this compound synthesis in separate sections, the descriptions of different synthetic routes imply varying degrees of convergence. For example, the Zhao and Maimone synthesis, starting from dihydrofarnesal and a silyl ketene acetal, can be seen as bringing together two key fragments. nih.gov Convergent syntheses typically involve the coupling of relatively complex fragments late in the synthesis, potentially reducing the number of steps in the longest linear sequence. Divergent strategies, on the other hand, might involve a common intermediate branching out to different target molecules or stereoisomers. The mention of formal total syntheses of both natural (+)-chatancin and unnatural (-)-chatancin in the context of the first racemic synthesis suggests the potential for divergent approaches to access different enantiomers or related analogs. nih.govresearchgate.net

Development of Protecting Group-Free Syntheses

A key focus in modern natural product synthesis is the development of protecting group-free routes to enhance efficiency and reduce waste. acs.orgwiley-vch.dedntb.gov.ua The acid sensitivity of this compound makes avoiding protecting groups particularly advantageous. nih.govbc.edu The concise enantioselective synthesis reported by Zhao and Maimone is a prime example of a protecting group-free approach, significantly simplifying the synthetic sequence. nih.govbc.eduamanote.comnih.gov This route proceeds in only seven steps from dihydrofarnesal and requires minimal chromatographic purification. nih.govamanote.comnih.gov

Key Stereocontrol Elements: Asymmetric Induction and Intramolecular Cyclizations

Achieving the correct configuration at the seven stereocenters in this compound is paramount for its biological activity. nih.govthieme-connect.com Various strategies for stereocontrol have been employed in its synthesis.

Asymmetric induction has been a crucial element in enantioselective routes. In the Zhao and Maimone synthesis, the use of (S)-dihydrofarnesal as a chiral starting material provides an initial source of chirality. nih.govbc.edu Subsequent steps, including a Lewis acid-mediated addition, are designed to control the formation of new stereocenters. nih.gov

Intramolecular cyclizations, particularly Diels-Alder reactions, have played a significant role in constructing the polycyclic core and setting multiple stereocenters simultaneously. nih.govbc.eduuibk.ac.atacs.orgresearchgate.netresearchgate.netresearchgate.net The postulated biosynthesis of this compound involves a transannular Diels-Alder (TADA) cycloaddition of a pyranophane precursor. nih.govacs.orgnih.gov Synthetic strategies have successfully utilized intramolecular Diels-Alder reactions, such as an intramolecular pyrone/alkene [4+2] cyclization, to establish multiple stereocenters with high selectivity. nih.govbc.edu This type of cycloaddition can lead to the formation of complex cyclic systems in a single step with defined relative and absolute stereochemistry, depending on the chirality of the precursor and the reaction conditions. nih.govcuhk.edu.hk For example, the intramolecular pyrone/alkene cycloaddition in the Zhao and Maimone synthesis was found to produce primarily two diastereomers from favorable chair-like transition states, and a subsequent transformation set two new stereocenters correctly, leading to a single isomer of an intermediate. nih.gov

Other cyclization strategies, such as reductive cyclization (Barbier-type annulation), have also been employed to form rings and set stereocenters. thieme-connect.comuibk.ac.at

Methodological Innovations in this compound Synthesis

The total synthesis of this compound has spurred the development of innovative chemical methodologies to construct its challenging polycyclic skeleton and incorporate sensitive functional groups nih.govthieme-connect.comsci-hub.se. Strategies have evolved from lengthy, multi-step approaches to more convergent and protecting-group-free routes nih.govbc.edunih.gov. A key aspect of successful syntheses has been the efficient formation of the core ring system and the delicate hemiketal linkage nih.govthieme-connect.combc.edu.

Utilization of Diels-Alder and Related Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, have played a significant role in constructing the polycyclic framework of this compound nih.govthieme-connect.comnih.govresearchgate.net. Inspired by the hypothesized biosynthesis involving a transannular Diels-Alder (TADA) cycloaddition of a pyranophane precursor, synthetic strategies have explored similar cyclization approaches nih.govthieme-connect.comacs.orgacs.orgacs.org.

One notable application involved an intramolecular [4+2] cycloaddition of a methoxycarbonylated pyrone intermediate nih.gov. Heating this precursor in toluene (B28343) at 100 °C for four days effectively forged four new stereocenters in a single operation, yielding bicyclic diastereomers in high yield (90%) nih.gov.

| Reactant | Conditions | Products (Diastereomers) | Yield | Notes |

| Methoxycarbonylated pyrone | Toluene, 100 °C, 4 days | Diastereomers 12 and 13 | 90% | Equimolar amounts observed nih.gov. |

| Hydroxypyrone 10 | Thermal or high-pressure | No productive cycloaddition | - | nih.gov |

| Pyrone triflate 11 | Heated | Decarboxylated diene 20 | - | Significant decarboxylation observed nih.govbc.edu. |

The relative configuration of one of the major diastereomers (12) was confirmed by X-ray crystallography nih.gov. The efficiency of this cycloaddition in generating multiple stereocenters in a single step highlights the power of this approach in this compound synthesis nih.gov. Other synthetic routes have also strategically employed Diels-Alder reactions early in the synthesis sequence to establish key cyclic motifs before completing the macrocyclization or final ring closures thieme-connect.com. The utility of 2-pyrone as a diene component in Diels-Alder reactions for the synthesis of complex natural products, including this compound, has been recognized as a powerful methodology researchgate.net.

Formation of Acid-Sensitive Hemiketal Moiety in Late-Stage Synthesis

A defining structural feature of this compound is the acid-sensitive hemiketal bridge, which is critical for its biological activity nih.govbc.edu. Due to its lability, the formation of this moiety is typically executed as one of the final steps in the synthetic route nih.govbc.edu.

Hemiketal formation generally involves the intramolecular reaction between a ketone and a hydroxyl group unacademy.com. In the context of this compound, this involves the cyclization between a tertiary alcohol and a ketone sci-hub.se. The process entails the nucleophilic attack of the alcohol oxygen on the carbonyl carbon, accompanied by proton transfer to the carbonyl oxygen, resulting in the cyclic hemiketal structure unacademy.com.

One proposed mechanism for the formation of the hemiketal in a specific synthetic route involved the intramolecular attack of a zincate species on a lactone carbonyl bc.edu. The extreme acid sensitivity of this functional group necessitates careful control of reaction conditions in the late stages of the synthesis to avoid degradation of the product bc.edu.

Analog Design and Synthetic Accessibility for Mechanistic Probes

Strategic Approaches for Analogue Generation from Total Synthesis

The generation of Chatancin analogues is intrinsically linked to the strategies employed for its total synthesis. An effective synthetic route must be flexible enough to allow for the introduction of structural modifications. Several innovative approaches have been developed to assemble this compound's core structure, many of which are amenable to analogue construction.

One of the most direct strategies circumvents the traditional macrocyclization approach often used for cembranoid synthesis. A concise, enantioselective total synthesis of (+)-Chatancin has been reported that proceeds in just seven steps from (S)-dihydrofarnesal. nih.govnih.gov This route is notable for avoiding protecting-group manipulations, which enhances its efficiency and suitability for creating analogues. nih.govnih.gov The key steps involve a Lewis acid-mediated addition followed by an in-situ oxidation to form a key ketone intermediate. nih.gov This protecting-group-free pathway is advantageous for generating a library of related compounds by allowing for variations in the starting materials or reagents at different stages. nih.gov

Another powerful strategy employed in the synthesis of complex cyclic systems like this compound is the transannular Diels-Alder (TADA) reaction. scielo.brresearchgate.net This approach often draws inspiration from biosynthetic hypotheses and involves the macrocyclization of a precursor triene, which then undergoes an intramolecular cycloaddition to form the complex polycyclic core. scielo.br The TADA strategy offers a high degree of stereocontrol, which is crucial for establishing the multiple contiguous stereocenters of this compound. researchgate.net By modifying the structure of the macrocyclic precursor, chemists can systematically generate a variety of analogues to probe the geometric and electronic requirements for biological activity.

Furthermore, the use of specific building blocks has proven effective. For instance, dioxinone derivatives have been utilized as key reactive intermediates in an asymmetric total synthesis of a key intermediate for this compound. frontiersin.org Dioxinones are stable under various reaction conditions but can be converted to highly reactive acylketenes under thermal conditions. frontiersin.org This reactivity allows for intramolecular trapping to construct challenging bond formations, a strategy that can be adapted to produce structurally diverse analogues. frontiersin.org A divergent approach has also been successfully applied to the synthesis of this compound and related diterpenes like Sarcophytin, further highlighting the utility of flexible synthetic design for analogue generation. acs.org

| Synthetic Strategy | Key Features | Amenability for Analogue Generation |

| Protecting-Group-Free Synthesis | 7-step enantioselective route from (S)-dihydrofarnesal; avoids protecting groups. nih.govnih.gov | High; allows for straightforward modification of starting materials and intermediates. nih.gov |

| Transannular Diels-Alder (TADA) | Involves macrocyclization followed by an intramolecular [4+2] cycloaddition. scielo.brresearchgate.net | High; modifications to the macrocyclic triene precursor lead to diverse core structures. scielo.br |

| Dioxinone-Based Approach | Utilizes dioxinone as a stable precursor to a reactive acylketene intermediate. frontiersin.org | Moderate to High; allows for varied intramolecular trapping reactions to form different ring systems. frontiersin.org |

| Divergent Synthesis | A common intermediate is used to access multiple related natural products. acs.org | High; specifically designed to produce a range of analogues from a central scaffold. |

Synthetic Modifications to Explore Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity or biological function is a fundamental goal in medicinal chemistry and chemical biology. numberanalytics.com For this compound, synthetic modifications are crucial for identifying the specific structural features—the pharmacophore—responsible for its potent PAF antagonism. The hemiketal bridge, for instance, is considered a crucial element for its biological effects. nih.gov

The peripheral substituents on the decalin rings also present opportunities for modification. By introducing or removing functional groups such as hydroxyl or methyl groups, or by altering their position, researchers can map the steric and electronic requirements of the receptor's binding pocket. A pharmacophore-directed retrosynthetic strategy, as applied to the related cembranoid rameswaralide, provides a powerful paradigm. nih.gov This approach involves designing the synthesis to produce not only the final natural product but also key intermediates and analogues that can be tested for biological activity throughout the synthetic campaign. nih.gov This allows for the iterative refinement of the pharmacophore model.

Exploring the reactivity of the core structure itself is also informative. The extreme acid sensitivity of this compound, which leads to dehydration to anhydrothis compound, highlights the reactivity of the tertiary alcohol and the hemiketal moiety. nih.gov Analogues that modify this region, for instance by replacing the hydroxyl group with a hydrogen or a fluorine atom, can help to dissect the role of this functionality in both the chemical stability and the biological activity of the molecule.

Development of Chemically Stable Derivatives for Biological Probing

A significant hurdle in studying the biological effects of this compound is its chemical instability. nih.gov The molecule readily undergoes dehydration under even mildly acidic conditions to form the inactive anhydrothis compound. nih.gov This fragility complicates its handling and can lead to misleading results in biological assays. Therefore, a key objective is the design and synthesis of chemically stable derivatives that retain the desired biological activity.

Another approach involves modifying the hemiketal linkage itself. Replacing the oxygen atom of the hemiketal with a methylene (B1212753) group would create a carbocyclic analogue. While this would be a significant structural change, such an analogue would be completely stable to the acid-catalyzed dehydration pathway and could serve as a valuable probe to understand the importance of the hemiketal oxygen atom in receptor interactions.

The development of stable derivatives is a common strategy in drug discovery when a natural product lead is found to have unfavorable physicochemical properties like poor stability or low bioavailability. sioc-journal.cnmdpi.com For instance, in the development of other therapeutic agents, labile functional groups are often replaced or masked to improve the compound's pharmacokinetic profile. nih.gov By applying these principles, synthetic chemists can create robust this compound analogues suitable for extensive biological investigation, ultimately paving the way for the development of new therapeutic agents based on its unique scaffold.

Mechanistic Investigations of Cellular and Biochemical Interactions

Methodologies for Studying Interactions with Platelet Activating Factor (PAF) Signaling Pathways

The investigation of Chatancin's interaction with the Platelet-Activating Factor (PAF) signaling pathway employs a range of established and innovative methodologies. PAF is a potent phospholipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. nih.govwikipedia.org Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. nih.govmedchemexpress.com

Initial studies on PAF antagonists like this compound often involve radioligand binding assays . nih.gov These assays utilize radiolabeled PAF (e.g., [3H]PAF) to determine the binding affinity of the antagonist to the PAFR. By competing with the radiolabeled ligand, the inhibitory constant (Ki) of this compound can be determined, providing a quantitative measure of its potency as a PAFR antagonist.

Functional assays are subsequently employed to assess the biological consequences of PAFR blockade by this compound. These can include:

Platelet Aggregation Assays: Measuring the ability of this compound to inhibit PAF-induced platelet aggregation, a hallmark of PAF activity. medchemexpress.com

Calcium Mobilization Assays: PAF binding to its receptor triggers an increase in intracellular calcium concentration. frontiersin.org Fluorescent calcium indicators can be used to monitor these changes in real-time and assess the inhibitory effect of this compound.

Phospholipase Activity Assays: PAF activates various phospholipases, such as phospholipase C, D, and A2. nih.gov Assaying the activity of these enzymes in the presence and absence of this compound can provide insights into its downstream signaling effects.

Gene Expression Analysis: PAF can induce the expression of several genes involved in inflammation and other processes. caymanchem.com Techniques like quantitative PCR (qPCR) can be used to measure changes in the mRNA levels of these genes following treatment with this compound.

Exploration of Biological Targets and Signaling Cascades

While the primary known activity of this compound is PAF antagonism, a comprehensive understanding of its biological effects requires the exploration of other potential targets and the signaling cascades it may modulate. sci-hub.st

Identifying the direct molecular targets of a compound like this compound is a critical step in mechanistic studies. Several in vitro experimental models are employed for this purpose:

High-Throughput Screening (HTS): The compound can be screened against large libraries of purified proteins, receptors, and enzymes to identify potential binding partners. frontiersin.org This unbiased approach can reveal unexpected targets.

Affinity Chromatography: this compound can be immobilized on a solid support and used as bait to "pull down" interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound can alter the melting temperature of the target protein, allowing for its identification.

Computational Modeling and Docking: In silico approaches can predict the binding of this compound to the three-dimensional structures of known proteins, providing hypotheses for experimental validation.

A study utilizing a high-throughput screening approach against a library of biological assays revealed that this compound had a notable effect on caspase assays, suggesting a potential role in apoptosis. nih.gov

Once potential targets are identified, their relevance is assessed in preclinical cellular systems. This involves using various cell lines to study the effects of this compound on cellular processes.

Cell Viability and Proliferation Assays: These assays, such as the MTT assay, determine the effect of this compound on cell growth and survival. nih.gov

Reporter Gene Assays: These assays use engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific promoter. This allows for the monitoring of the activity of particular signaling pathways in response to this compound treatment.

Immunofluorescence and Western Blotting: These techniques are used to visualize the subcellular localization of proteins and to quantify their expression levels, respectively. nih.gov For instance, they can be used to determine if this compound affects the nuclear translocation of transcription factors involved in the PAF signaling pathway.

In the context of PAF signaling, studies have shown that PAF can induce the expression of genes like c-jun. acs.org Therefore, examining the effect of this compound on c-jun expression in relevant cell lines would be a key assessment.

In Vitro Experimental Models for Target Identification

Advanced Preclinical Research Methodologies for Mechanistic Elucidation

To gain deeper insights into the in vivo relevance of this compound's mechanisms of action, advanced preclinical research methodologies are indispensable. These models offer a more complex and physiologically relevant environment compared to traditional 2D cell cultures. ntnu.educancer.gov

Genetically engineered models (GEMs), particularly in mice, provide powerful tools to dissect the roles of specific genes and pathways in the action of a compound. criver.comnih.govnih.gov

Knockout and Knock-in Mice: Mice lacking the gene for the PAF receptor (PAFR-knockout) can be used to confirm that the effects of this compound are indeed mediated through this receptor. criver.com Conversely, knock-in models expressing a modified version of a target protein can help to pinpoint the specific site of interaction.

Conditional Models: Spatially and temporally controlled gene expression or deletion allows for the investigation of a gene's function in specific tissues or at particular developmental stages, providing a more nuanced understanding of the compound's effects. nih.gov

Reporter Mice: These models express a reporter protein (e.g., GFP or luciferase) under the control of a promoter of interest, enabling the non-invasive imaging of gene expression and pathway activation in living animals. nih.gov

These models are crucial for validating in vitro findings and for understanding the systemic effects of this compound. nki.nlcancer.govnki.nl

Patient-derived models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), are becoming increasingly important in preclinical research. numberanalytics.comfebs.orgcancer.govnih.govdana-farber.org These models are created by implanting tumor tissue from a patient into an immunodeficient mouse (PDX) or by growing tumor cells in a 3D culture system that mimics the in vivo environment (PDOs). numberanalytics.commdpi.com

The key advantages of these models include:

Preservation of Tumor Heterogeneity: They better recapitulate the cellular and molecular diversity of the original human tumor compared to traditional cell lines. febs.org

Improved Predictive Value: They have shown to be more predictive of clinical outcomes in patients. mdpi.com

For a compound like this compound, which has shown activity in cancer-related assays, testing its efficacy in a panel of PDX or PDO models derived from different cancer types could provide valuable information on its potential as an anti-cancer agent and help to identify patient populations that are most likely to respond. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level comprehension of the intricate cellular and biochemical interactions of this compound necessitates the integration of multiple layers of biological data. While comprehensive, integrated multi-omics studies focusing specifically on the molecular effects of this compound are still emerging, existing research employing individual "omics" technologies, particularly in metabolomics and transcriptomics, has laid the groundwork for understanding its natural origins and biosynthetic pathways. The strategic combination of these datasets is poised to unravel the broader biological network perturbations induced by this compound.

Current research has utilized metabolomic profiling to identify and quantify this compound and its derivatives within marine organisms. For instance, detailed metabolome analysis of the nudibranch Phyllodesmium longicirrum, which feeds on soft corals of the genus Sarcophyton, has been instrumental in characterizing its complex chemical arsenal. beilstein-journals.org Through techniques like Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), researchers have successfully mapped the diverse secondary metabolites, including this compound-type diterpenes, within these organisms. beilstein-journals.org This approach not only confirms the presence and structure of these compounds but also provides a snapshot of the metabolic state of the organism, offering clues about the compound's natural function and ecological significance. beilstein-journals.org

In parallel, transcriptomic analyses are beginning to shed light on the genetic underpinnings of terpenoid biosynthesis in marine invertebrates. sci-hub.se By sequencing the complete set of RNA transcripts, scientists can identify the genes and, by extension, the enzymes involved in the complex biosynthetic pathways that produce compounds like this compound. sci-hub.seacs.org For example, transcriptomic analysis of the soft coral Sarcophyton glaucum could reveal the expression patterns of genes encoding for enzymes like terpene synthases and cytochrome P450s, which are critical for the cyclization and modification of the cembrane (B156948) skeleton to form the this compound core. acs.org The putative biosynthetic pathway of (+)-chatancin is thought to involve a transannular Diels-Alder reaction from cembranoid precursors. acs.orgfigshare.com

The true potential for a systems-level understanding lies in the integration of these and other omics datasets. By combining metabolomic data with transcriptomic data, researchers can directly link the presence of this compound and its intermediates with the expression levels of specific biosynthetic genes. This integrated approach can validate hypothesized biosynthetic pathways and uncover novel regulatory mechanisms.

Future research could further integrate proteomics to quantify the protein-level expression of biosynthetic enzymes, providing a more direct measure of the cell's catalytic machinery. Moreover, given that this compound is known as a Platelet-Activating Factor (PAF) antagonist, a multi-omics approach could be powerfully applied to elucidate its mechanism of action in target human cells. nih.gov For instance, treating platelets or inflammatory cells with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses could reveal the downstream consequences of PAF receptor inhibition, identifying key signaling cascades and metabolic shifts. This would move beyond a single target-based understanding to a holistic view of this compound's impact on cellular physiology.

The following table summarizes the types of omics data that have been generated in studies related to this compound and its analogs, highlighting the current state of research and the potential for future integration.

Table 1: Summary of Omics-Related Findings for this compound and its Analogs

| Organism/System | Omics Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Phyllodesmium longicirrum | Metabolomics (UPLC-HRMS) | Identification and characterization of this compound-type diterpenes as part of the mollusc's defensive secondary metabolome. | beilstein-journals.org |

| Sarcophyton sp. | - | Isolation of (+)-Chatancin and postulation of a biosynthetic pathway from cembrane precursors via a transannular Diels-Alder reaction. | acs.orgnih.gov |

| Sarcophyton tortuosum | Metabolomics | Isolation of 4a-hydroxy-chatancin, expanding the family of known this compound-related compounds. | researchgate.net |

| Various Marine Invertebrates | Transcriptomics | General application to identify biosynthetic pathways of terpenoids, providing a framework for studying this compound biosynthesis. | sci-hub.se |

| Cistus creticus subsp. creticus | Transcriptomics & Chemical Analysis | Elucidation of biosynthetic pathways for labdane-type diterpenoids, demonstrating the power of combining omics with chemical analysis. | acs.org |

Future Directions in Chatancin Research

Development of Novel Synthetic Strategies for Efficiency and Scalability

The total synthesis of Chatancin has been a subject of significant academic interest, with several elegant routes already established. nih.govsci-hub.se An enantioselective total synthesis reported by Maimone and Zhao proceeds in a concise seven steps from dihydrofarnesal, a strategy designed to circumvent challenging macrocyclization steps often employed for related cembranoids. nih.gov Another divergent approach has successfully yielded not only (+)-Chatancin but also related diterpenoids like (+)-sarcophytin, (-)-3-oxothis compound, and (-)-pavidolide B, highlighting the biosynthetic relationships between these molecules. researchgate.netacs.org These syntheses often feature key steps such as double Mukaiyama-Michael additions, Helquist annulation, and pinacol (B44631) rearrangements. researchgate.net

Despite these successes, a primary future objective is the development of synthetic strategies that are not only elegant but also highly efficient and scalable. This is crucial for producing sufficient quantities of this compound and its analogues for in-depth biological studies. acs.orgresearchgate.net Future research will likely focus on:

Minimizing Protecting Groups: Developing strategies that avoid or reduce the use of protecting groups, which shortens the synthetic sequence and reduces waste. nih.gov

Flow Chemistry: Adapting synthetic steps to continuous flow processes could enhance safety, efficiency, and scalability, as has been demonstrated for other complex molecules. drugapprovalsint.com

Novel Catalytic Methods: Exploring new catalytic transformations could open up more direct and atom-economical routes to the core structure of this compound.

A key challenge in several synthetic approaches has been the construction of the congested seven-membered ring and the control of its stereochemistry. researchgate.netnih.gov Future strategies may employ novel ring-closing metathesis or intramolecular cyclization cascades to address this challenge more efficiently. sci-hub.senih.gov

Advanced Computational Chemistry for Predicting Reactivity and Biosynthetic Pathways

Computational chemistry has become an indispensable tool for understanding complex chemical processes, and its application to this compound has already yielded significant insights. github.ioucdavis.edu A pivotal area of investigation has been the elucidation of its biosynthetic pathway. It is hypothesized that this compound is formed in nature from a cembranoid precursor via a transannular Diels-Alder (TADA) reaction. acs.orgnih.govacs.org

Computational studies, particularly using Density Functional Theory (DFT), have been employed to model these putative biosynthetic steps. github.ioacs.org Research by D.J. Tantillo and co-workers has explored the energetics of proposed cycloadditions, providing a theoretical basis for the plausibility of these pathways. ucdavis.edugoogle.comacademictree.org These computational models can analyze the complex potential energy surfaces of these reactions, identify the most likely transition states, and predict the stereochemical outcomes, which often align well with the structure of the natural product. acs.org

Future directions in this area will likely involve more sophisticated computational approaches to achieve even greater predictive accuracy:

Molecular Dynamics Simulations: To understand the role of conformational dynamics in guiding the reactivity of the flexible macrocyclic precursor towards the specific transition state for the TADA reaction. ucdavis.edu

Machine Learning and AI: To analyze large datasets from quantum chemical calculations to predict reaction outcomes and even propose novel biosynthetic pathways or synthetic routes. warwick.ac.ukschrodinger.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: To simulate the proposed reactions within an enzyme active site, providing a more accurate picture of the biocatalytic process and the role of specific amino acid residues.

These advanced computational tools will be crucial for refining our understanding of how nature assembles this complex molecule and for inspiring the design of new biomimetic synthetic strategies. warwick.ac.uksydney.edu.au

Innovative Experimental Approaches for Deeper Mechanistic Insights

While computational studies provide powerful hypotheses, they must be validated by experimental evidence. oliverschilke.com Future research will focus on designing innovative experiments to provide concrete proof for the proposed biosynthetic and synthetic mechanisms. The synergy between theoretical predictions and experimental results is critical for building a complete mechanistic picture. ucdavis.eduescholarship.org

Potential experimental avenues include:

Biomimetic Synthesis: Attempting to perform the proposed key reactions, such as the transannular Diels-Alder cycloaddition, in the laboratory under conditions that mimic the proposed biological environment. nih.gov Success in this area not only supports the biosynthetic hypothesis but can also lead to efficient synthetic routes. nih.gov

Isotopic Labeling Studies: Synthesizing isotopically labeled precursors and feeding them to the source organism or a relevant cell-free extract. The pattern of isotope incorporation in the final this compound product can provide definitive evidence for specific bond formations and rearrangements.

Trapping of Intermediates: Designing experiments to capture and characterize predicted reaction intermediates, which would offer direct evidence for a proposed mechanistic pathway.

Enzyme Discovery and Characterization: Identifying and isolating the specific enzymes (e.g., terpene synthases, cyclases, oxidases) responsible for this compound biosynthesis from the source organism. In vitro reconstitution of the biosynthetic pathway with purified enzymes would provide the ultimate mechanistic proof. nih.gov

The development of advanced analytical techniques, such as rapid-injection NMR or mass spectrometry, could enable the real-time monitoring of these complex reactions, offering unprecedented mechanistic detail. mdpi.com These experimental validations are essential to move from putative mechanisms to established chemical and biochemical pathways. oliverschilke.comcore.ac.uk

Exploration of Ecological Roles and Source Organism Interactions

This compound is a marine natural product isolated from soft corals of the genus Sarcophyton. sci-hub.semdpi.com Like many secondary metabolites from sessile marine invertebrates, it is presumed to play a role in chemical defense. mdpi.comresearchgate.net Terpenoids from Sarcophyton are known to act as feeding deterrents against predators like fish. researchgate.netuol.de Furthermore, this compound and related compounds have been found in the nudibranch Phyllodesmium longicirrum, which feeds on Sarcophyton corals, suggesting that the nudibranch sequesters these defensive compounds from its diet. uol.deresearchgate.net

While a defensive role is likely, future research is needed to move beyond presumption and rigorously define the ecological functions of this compound. This requires a multi-pronged approach:

Controlled Ecological Assays: Conducting carefully controlled in-situ or laboratory-based feeding assays with ecologically relevant predators to quantify the deterrent activity of this compound. uol.de

Investigating Symbiotic Relationships: Many marine invertebrates host symbiotic microorganisms that are the true producers of complex natural products. Future studies should investigate the microbial community associated with this compound-producing Sarcophyton species to determine if bacteria or fungi are involved in its biosynthesis. nih.gov

Metabolomics Studies: Analyzing how the production of this compound in the source organism changes in response to various environmental stressors, such as predation pressure, competition, or changes in physical conditions. mdpi.com This can provide clues about its primary function. bioedonline.org

Community Ecology: Studying the broader interactions within the coral reef ecosystem to understand how this compound influences community structure, for example, by mediating competitive interactions with other corals or preventing fouling by other organisms. usp.br

A deeper understanding of the chemical ecology of this compound will not only enrich our knowledge of marine ecosystems but may also reveal new applications for the compound based on its natural role. researchgate.netnih.gov

Q & A

Q. What are the key steps and challenges in the enantioselective synthesis of Chatancin?

The enantioselective synthesis of this compound involves a seven-step route starting from (S)-dihydrofarnesol, leveraging a transannular ene (TADA) cyclization reaction to construct its complex polycyclic framework . Key challenges include:

- Acid sensitivity : this compound rapidly dehydrates under mild acidic conditions, necessitating pH-neutral or basic reaction environments .

- Stereochemical control : The molecule contains seven stereocenters, six of which are contiguous. Strategic use of chiral starting materials and stereoselective reactions (e.g., aldol condensations) ensures correct stereochemistry .

- Purification : The synthesis minimizes chromatography (only six purification steps) through high-yielding transformations, such as thermal dehydration and Pd-catalyzed cross-couplings .

Q. Which analytical methods are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : Used to resolve the absolute stereochemistry and confirm the bicyclic core structure .

- NMR spectroscopy : Essential for verifying stereocenters and detecting dehydration byproducts (e.g., anhydro-Chatancin) .

- HPLC-MS : Monitors reaction progress and purity, particularly to identify acid-sensitive degradation products .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Detailed experimental logs : Document reaction conditions (e.g., temperature, solvent, catalyst loadings) to avoid variability .

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen interference, critical for acid-sensitive intermediates .

- Validation via independent replication : Cross-check results with published procedures (e.g., Zhao and Maimone’s 2015 protocol) and share raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., PAF antagonism) be resolved?

- Comparative assays : Replicate bioactivity studies (e.g., platelet aggregation inhibition) using standardized PAF concentrations and cell lines .

- Structural analogs : Synthesize and test derivatives (e.g., anhydro-Chatancin) to isolate structural determinants of activity .

- Meta-analysis : Systematically review literature to identify variability in experimental conditions (e.g., dosing, assay protocols) .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Protecting-group-free routes : Adopt methodologies that avoid labile protecting groups, as demonstrated in the TADA cyclization approach .

- Flow chemistry : Explore continuous processes to improve yield in dehydration and cyclization steps .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to control critical reaction parameters .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Docking studies : Use PAF receptor crystal structures (PDB ID: e.g., 1WSN) to predict binding modes and guide mutagenesis experiments .

- MD simulations : Analyze conformational stability of this compound in lipid bilayers to assess membrane permeability .

- QSAR models : Corporate structural data from analogs to identify pharmacophores for improved activity .

Methodological Guidance

Q. How should researchers design experiments to address gaps in this compound’s structure-activity relationship (SAR)?

- Fragment-based design : Synthesize truncated analogs (e.g., isolated bicyclic cores) to test minimal pharmacophore requirements .

- Isotopic labeling : Use deuterated solvents or -labeled precursors to track metabolic stability in vitro .

- High-throughput screening (HTS) : Partner with shared facilities to screen this compound against diverse receptor panels for off-target effects .

What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound?

- FINER criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (e.g., novel PAF antagonists), Novel (e.g., unresolved stereochemical effects), Ethical, and Relevant (e.g., therapeutic potential for inflammation) .

- PICO framework : Define Population (e.g., in vitro models), Intervention (this compound dosage), Comparison (existing PAF inhibitors), and Outcome (IC values) .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in this compound studies?

- Deposit raw data : Use repositories like Zenodo or ChemRxiv for NMR spectra, crystallographic data, and bioassay results .

- Metadata standardization : Adopt IUPAC nomenclature and SMILES strings for chemical structures .

- License agreements : Clearly state usage rights for datasets to enable derivative work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.